molecular formula C19H16F4N4O B607562 Ftbmt CAS No. 1358575-02-6

Ftbmt

Numéro de catalogue B607562
Numéro CAS: 1358575-02-6
Poids moléculaire: 392.35
Clé InChI: TYXSIXOYTBHZFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FTBMT, also known as TP-024, is a potent and selective GPR52 agonist . It is orally bioavailable and can permeate the blood-brain barrier . FTBMT suppresses methamphetamine-induced hyperlocomotion in mice and inhibits MK-801-induced hyperactivity, a model for acute psychosis, without causing catalepsy .


Molecular Structure Analysis

The chemical name of FTBMT is 4-[3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1H-1,2,4-triazol-1-yl]-2-methylbenzamide . Its molecular formula is C19H16F4N4O and the molecular weight is 392.35 .


Physical And Chemical Properties Analysis

FTBMT is soluble to 100 mM in DMSO and to 50 mM in ethanol .

Applications De Recherche Scientifique

Antipsychotic Agent for Schizophrenia

FTBMT has been identified as a novel and selective GPR52 agonist . It has demonstrated antipsychotic-like effects in rodents, suggesting its potential as a therapeutic agent for schizophrenia . The compound functions by activating Camp signaling in striatal neurons .

Procognitive Effects

In addition to its antipsychotic properties, FTBMT has also shown procognitive effects . It improved recognition memory in a novel object-recognition test and attenuated MK-801-induced working memory deficits in a radial arm maze test in rats .

Treatment for Acute Psychosis

FTBMT has been found to inhibit MK-801-induced hyperactivity, an animal model for acute psychosis, without causing catalepsy in mice . This suggests its potential use in the treatment of acute psychosis .

Neuronal Activation

Research has shown that FTBMT preferentially induces neuronal activation in the shell of the Nucleus Accumbens (NAc), compared with the striatum . This supports its antipsychotic-like activity with less catalepsy .

Cognition-Related Brain Regions

FTBMT-induced c-fos expression has been observed in brain regions related to cognition, including the medial prefrontal cortex, entorhinal cortex, and hippocampus . This supports the procognitive effects of FTBMT .

In Vitro and In Vivo Studies

FTBMT has been studied both in vitro and in vivo . It has been demonstrated to function as a selective GPR52 agonist in these settings, as shown by the activation of cyclic adenosine monophosphate (cAMP) signaling in striatal neurons .

Orientations Futures

While FTBMT shows antipsychotic and recognitive properties without causing catalepsy in rodents, its role in in vitro T cell assays and in vivo CNS autoimmunity is not yet clear . It might regulate T cell function in a different context or affect the function of other GPR52-expressing cells .

Propriétés

IUPAC Name

4-[3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1,2,4-triazol-1-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXSIXOYTBHZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ftbmt

Citations

For This Compound
10
Citations
K Nishiyama, H Suzuki, T Harasawa, N Suzuki… - … of Pharmacology and …, 2017 - ASPET
… of FTBMT as a potential therapeutic agent in schizophrenia. To determine whether FTBMT … in vivo, we first investigated the effect of FTBMT on cAMP signaling in Chinese hamster ovary (…
Number of citations: 25 jpet.aspetjournals.org
C Filipeanu, B Ogunlade, I Ghita, MW Wood… - The FASEB …, 2019 - Wiley Online Library
… stimulated GPR52 mediated MAPK phosphorylation, but only FTBMT enhanced AKT … binding for both rotigotine and FTBMT. In conclusion, rotigotine and FTBMT are biased agonists of …
Number of citations: 0 faseb.onlinelibrary.wiley.com
C MacSweeney, S Watson, A Brown… - American College of …, 2019 - soseiheptares.com
… ●These results confirm previous published effects of FTBMT and demonstrate efficacy of the … The efficacy of FTBMT in attenuating d amphetamine hyperlocomotion after both acute and …
Number of citations: 1 soseiheptares.com
PF Krieg, JK Sonner, R Kurelic, JB Engler… - Frontiers in …, 2023 - frontiersin.org
… We first tested the effect of E7 and FTBMT treatment on … FTBMT agonist treatment did not alter differentiation from naïve CD4+ T cell into T cell subsets (Figure 3B; Figure S7B). FTBMT …
Number of citations: 5 www.frontiersin.org
RE Murphy, DE Felsing, NM Dvorak, F Laezza… - 2023 - ASPET
… studies, expression of low levels of human GPR52 in wildtype HEK293 cells elevated basal cAMP levels over 100-fold, with further elevation of cAMP in response to the agonist FTBMT. …
Number of citations: 0 jpet.aspetjournals.org
O Bechstein - 1922 - Springer
… t nbtrfl6) lliliet bit lid) btute DOA: tGo JU: tao OJdtmbCl\I» elilcle kt Qdrtlom ftbmt In IIJdtcf'em Umfall8 unb DftDIOO fo DOC aIIem CI~ k. lnamer ft4rftr CDerbtnbm Ueblirfnl. bet gorf6) tCl …
Number of citations: 5 link.springer.com
CJ Hatzipantelis, M Langiu, TH Vandekolk… - ACS Pharmacology & …, 2020 - ACS Publications
There are no effective therapeutics for cognitive impairments associated with schizophrenia (CIAS), which includes deficits in executive functions (working memory and cognitive …
Number of citations: 8 pubs.acs.org
DL Spark, M Mao, S Ma, M Sarwar… - ACS Chemical …, 2020 - ACS Publications
… (15) It could be that the method and conditions used in that study (Western blotting) are more sensitive to changes in T34 phosphorylation or that FTBMT is more efficacious than, or …
Number of citations: 3 pubs.acs.org
T Miyazawa, Y Hasebe, M Murase, M Sakurai… - Viruses, 2021 - mdpi.com
… Characteristics of included studies comparing MTCT rates between ExFF and FTBMT. … Characteristics of included studies comparing MTCT rates between ExFF and FTBMT. …
Number of citations: 8 www.mdpi.com
D Fernández-Forner - Drugs of the Future, 2022 - access.portico.org
… such as d-amphetamine, caffeine and istradefylline, showing a minimum effective dose (MED) value of 3 mg/kg and similar activity as a competitor GPR52 agonist molecule (FTBMT). In …
Number of citations: 3 access.portico.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.